
17-epi Limaprost
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-epi Limaprost is a synthetic analogue of prostaglandin E1. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This compound is known for its vasodilatory and antithrombotic properties, making it useful in treating various ischemic conditions such as thromboangiitis obliterans and lumbar spinal canal stenosis .
Aplicaciones Científicas De Investigación
17-epi Limaprost has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of various chemical reactions and to develop new synthetic methods.
Biology: Studied for its effects on cellular processes such as inflammation and cell signaling.
Medicine: Investigated for its potential therapeutic effects in treating ischemic conditions, pain, and inflammation.
Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control.
Mecanismo De Acción
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One of the key intermediates in the synthesis is a compound that can be prepared using Wittig reactions, which are known for their ability to form double bonds with high efficiency and good chiral control .
Industrial Production Methods: Industrial production of 17-epi Limaprost typically involves optimizing the synthetic route to ensure high yield and purity. This includes the use of protecting groups to prevent unwanted reactions and the careful control of reaction conditions such as temperature and pH. The final product is often purified using techniques like chromatography to achieve the desired level of purity .
Análisis De Reacciones Químicas
Types of Reactions: 17-epi Limaprost undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can result in the formation of alcohols .
Comparación Con Compuestos Similares
Prostaglandin E1: The parent compound of 17-epi Limaprost, known for its vasodilatory and anti-inflammatory properties.
Prostaglandin E2: Another prostaglandin with similar biological effects but different receptor affinities and mechanisms of action.
Misoprostol: A synthetic prostaglandin E1 analogue used to prevent gastric ulcers and induce labor.
Uniqueness: this compound is unique in its specific receptor affinities and its ability to produce both vasodilatory and antithrombotic effects. Its synthetic route also allows for high chiral control and efficiency, making it a valuable compound for both research and therapeutic applications .
Propiedades
Número CAS |
75554-85-7 |
|---|---|
Fórmula molecular |
C22H36O5 |
Peso molecular |
380.53 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
(2E)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S,5R)-3-hydroxy-5-methyl-1-nonenyl]-5-oxocyclopentyl]-2-heptenoic Acid; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


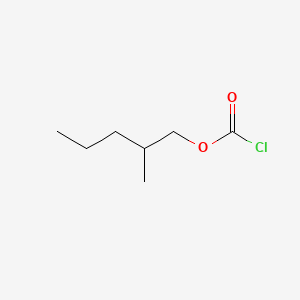

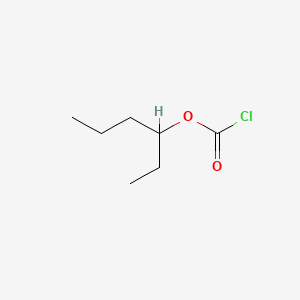
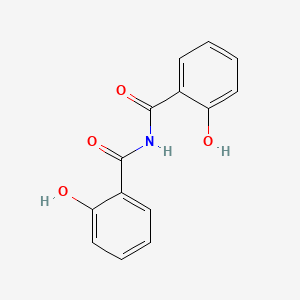
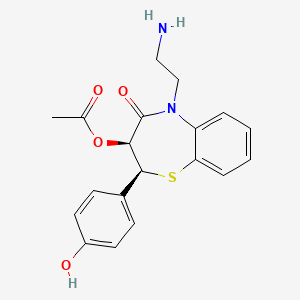
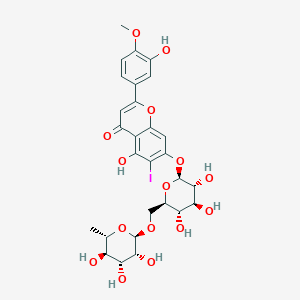
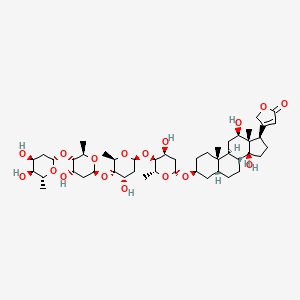




![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601682.png)
